
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine, also known as NMPDA, is an organic compound that has been widely used in scientific research for its unique properties. NMPDA is a versatile compound with a range of applications in organic synthesis, pharmacology, and biochemistry. It has been used to synthesize a variety of organic compounds, as well as to study the mechanisms of action of drugs and other compounds.
Scientific Research Applications
Synthesis and Biochemical Evaluation
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine and its derivatives, particularly those bearing the 1,3,4-oxadiazole moiety, are synthesized through various methods involving the conversion of organic acids into esters, hydrazides, and thiols, eventually leading to the target compounds. These compounds are extensively studied due to their biological activities, and they are screened against enzymes such as butyrylcholinesterase (BChE). Molecular docking studies are also conducted to analyze ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein. Important amino acid residues like Gly116, His438, Tyr332, and Ser198 are found to be crucial for the stabilization of ligands in the binding site (Khalid et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Activities
The antimicrobial properties of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine derivatives are noteworthy. These compounds are synthesized and tested against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Certain derivatives display broad-spectrum antibacterial activities, with minimal inhibitory concentration (MIC) values ranging from 0.5–8 μg/mL, indicating potent activity against the tested bacteria (Al-Wahaibi et al., 2021).
Anti-Proliferative Activities
The anti-proliferative activity of these compounds is also a significant area of research. They are evaluated against various cancer cell lines including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7). Certain compounds demonstrate optimum anti-proliferative activity, further highlighting the potential of these compounds in therapeutic applications (Al-Wahaibi et al., 2021).
Structural Analysis and Drug Candidate Evaluation
Molecular Structure Investigations
The molecular structure of derivatives incorporating moieties such as pyrazole/piperidine/aniline is analyzed using X-ray crystallography combined with Hirshfeld and DFT calculations. Intermolecular interactions like H...H, N...H, and H...C contacts play a significant role in molecular packing, and DFT calculations help in predicting electronic properties, and NMR chemical shifts of these compounds (Shawish et al., 2021).
Evaluation as Drug Candidates for Alzheimer’s Disease
Certain N-substituted derivatives are synthesized to evaluate new drug candidates for Alzheimer’s disease. The enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme is assessed, and the validity of synthesized compounds as drug candidates is evaluated through haemolytic activity, indicating their potential in treating neurological disorders (Rehman et al., 2018).
properties
IUPAC Name |
N,N-dimethyl-5-piperidin-4-yl-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXBTTYNIARXAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[(2-methyl-1,3-thiazol-4-yl)methoxy]pyrrolidine-1-carboxylate](/img/structure/B1379232.png)
![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)
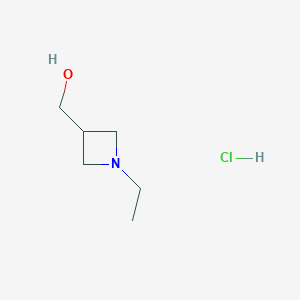
![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)
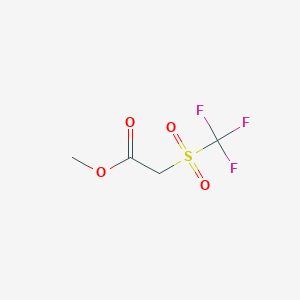
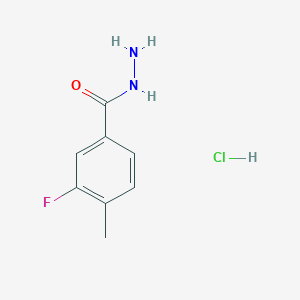
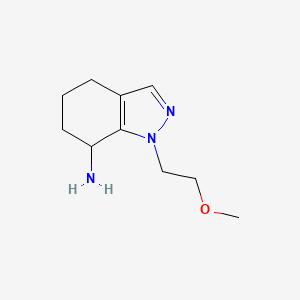
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)
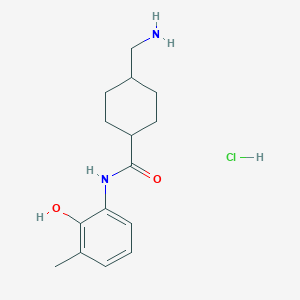
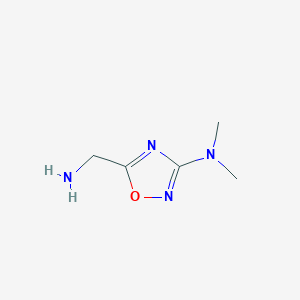
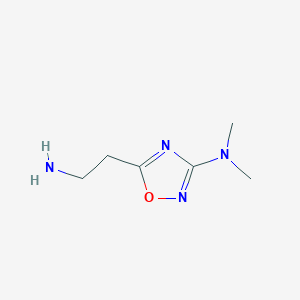
![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)